molecular formula C18H17NO3 B6409599 2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261994-18-6

2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%

Cat. No. B6409599
CAS RN: 1261994-18-6
M. Wt: 295.3 g/mol
InChI Key: MCVDEHLXHLWOSI-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid (also known as 2-CAMPA) is a synthetic organic compound that has been used for a variety of purposes in scientific research. 2-CAMPA is a derivative of benzoic acid, and it is composed of a cyclopropylaminocarbonyl group and a phenyl group attached to a six-carbon-methylbenzoic acid moiety. 2-CAMPA has been found to be useful for a number of applications, including drug synthesis, drug delivery, and enzyme inhibition.

Scientific Research Applications

2-CAMPA has been used for a variety of scientific research applications. One of the most common applications is as a drug delivery system. 2-CAMPA has been found to be effective at delivering drugs to target tissues, and it has been used to deliver drugs such as insulin, antibiotics, and antifungals. 2-CAMPA has also been used to synthesize a variety of drugs, including antiepileptics, anti-inflammatory drugs, and anti-cancer drugs. In addition, 2-CAMPA has been used as an enzyme inhibitor, and it has been used to inhibit the activity of enzymes such as cytochrome P450, proteases, and phosphatases.

Mechanism of Action

2-CAMPA has been found to interact with a variety of proteins and enzymes in the body. It has been found to interact with cytochrome P450 enzymes, which are responsible for the metabolism of drugs. 2-CAMPA has also been found to interact with proteases, which are responsible for the breakdown of proteins. In addition, 2-CAMPA has been found to interact with phosphatases, which are responsible for the breakdown of phospholipids.
Biochemical and Physiological Effects
2-CAMPA has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the absorption, distribution, metabolism, and excretion of drugs. It has also been found to inhibit the activity of enzymes such as cytochrome P450, proteases, and phosphatases. In addition, 2-CAMPA has been found to have an effect on the immune system, and it has been found to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

2-CAMPA has a number of advantages and limitations when it comes to laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. One of the main limitations of 2-CAMPA is that it can be difficult to synthesize, and the synthesis process can be time-consuming.

Future Directions

The future of 2-CAMPA research is promising. One potential future direction is to further explore its potential as a drug delivery system. There is also potential to explore its use as an enzyme inhibitor and to investigate its effects on the immune system. In addition, there is potential to explore its use in the synthesis of new drugs and to investigate its potential as an anti-inflammatory agent. Finally, there is potential to explore its use as a tool to study the interaction of drugs with other compounds in the body.

Synthesis Methods

2-CAMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopropylamine with benzyl chloride. This reaction produces a cyclopropylaminocarbonyl group, which can then be reacted with 6-methylbenzoic acid to produce 2-CAMPA. Other methods, such as the reaction of cyclopropylamine with benzaldehyde, can also be used to produce 2-CAMPA.

properties

IUPAC Name

2-[3-(cyclopropylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-4-2-7-15(16(11)18(21)22)12-5-3-6-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDEHLXHLWOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691728
Record name 3'-(Cyclopropylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid

CAS RN

1261994-18-6
Record name 3'-(Cyclopropylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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